molecular formula C20H21NO2 B5842927 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate

Cat. No.: B5842927
M. Wt: 307.4 g/mol
InChI Key: LRCWVWGOQMIFNQ-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological properties and industrial applications. The compound is characterized by the presence of a quinoline ring system substituted with methyl groups and a benzoate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate typically involves the condensation of aniline with acetone in the presence of a catalyst. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid as a catalyst. The reaction mixture is heated to temperatures above 150°C to facilitate the formation of the quinoline ring system .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using heterogeneous catalytic systems. Metal-modified tungstophosphoric acid supported on γ-Al2O3 has been employed as an efficient catalyst for the condensation reaction. This method offers advantages such as higher yields, reduced reaction times, and the use of less harmful solvents .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced quinoline compounds, and substituted benzoate esters .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by inhibiting lipid peroxidation and modulating the activity of progesterone receptors. The pathways involved include the inhibition of free radical formation and the regulation of hormonal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-methylbenzoate is unique due to its specific substitution pattern and the presence of the benzoate ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-13-7-5-6-8-16(13)19(22)23-15-9-10-18-17(11-15)14(2)12-20(3,4)21-18/h5-12,21H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCWVWGOQMIFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)NC(C=C3C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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